Solubility of Penicillin G Potassium Salt: A Comprehensive Guide to Properties, Methodologies, and Practical Applications
Solubility of Penicillin G Potassium Salt: A Comprehensive Guide to Properties, Methodologies, and Practical Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Penicillin G potassium salt (Benzylpenicillin potassium) stands as a cornerstone β-lactam antibiotic, pivotal in both clinical therapeutics and biomedical research. Its efficacy is primarily directed against Gram-positive bacteria, where it acts by inhibiting the final transpeptidation step of peptidoglycan synthesis, thereby disrupting bacterial cell wall integrity.[1] For researchers, scientists, and drug development professionals, a profound understanding of its solubility characteristics is not merely academic; it is fundamental to the design of effective experimental protocols, the formulation of stable and bioavailable drug products, and the successful application in cell culture.
The solubility of an active pharmaceutical ingredient (API) like penicillin G potassium dictates its behavior in various matrices, influencing everything from dissolution rates in formulations to its availability in in vitro assays. This guide provides a comprehensive overview of the solubility of penicillin G potassium salt across a range of solvents. It moves beyond a simple recitation of data to explain the underlying physicochemical principles, offers detailed, field-proven protocols for solubility determination and stock solution preparation, and addresses critical considerations for its practical application.
Physicochemical Profile of Penicillin G Potassium Salt
Understanding the inherent properties of the molecule is the first step in predicting its solubility behavior. Penicillin G potassium is the potassium salt of benzylpenicillin, a natural penicillin produced by fermentation of Penicillium chrysogenum.[2] As an organic salt, it is a white to off-white crystalline powder, often described as hygroscopic, necessitating storage in dry, tightly sealed containers.[2][3][4]
Key Physicochemical Properties:
-
Molecular Formula: C₁₆H₁₇KN₂O₄S[5]
-
Molecular Weight: 372.48 g/mol [5]
-
Hygroscopicity: Hygroscopic in nature[2]
The structure features a β-lactam ring fused to a thiazolidine ring, a carboxylate group (which forms the potassium salt), and a phenylacetyl side chain. This combination of a polar, ionizable carboxylate group and a more hydrophobic benzyl group governs its solubility profile.
Caption: Chemical structure of Penicillin G Potassium Salt.
Solubility Profile Across Different Solvents
The solubility of penicillin G potassium is a direct consequence of its ionic nature. As a salt, it readily dissolves in polar protic solvents, particularly water, where it can dissociate. Its solubility dramatically decreases in solvents of lower polarity. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility Category | Quantitative Data (approx.) | Reference(s) |
| Water | Freely Soluble / Very Soluble | 100 mg/mL | [2][7][8][9] |
| Isotonic Saline & Dextrose Solutions | Freely Soluble | Not specified | [10] |
| Methanol | Soluble | Soluble | [2][7][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 74 mg/mL | [11] |
| Ethanol | Sparingly/Slightly Soluble | Sparingly soluble | [2][7][8] |
| Chloroform | Insoluble | Insoluble | [2][7][8] |
| Methylene Chloride | Practically Insoluble | Practically insoluble |
Causality Behind the Solubility Profile:
-
High Water Solubility: The potassium salt of the carboxylic acid group readily dissociates in water (a highly polar, protic solvent) into a potassium cation (K⁺) and a benzylpenicillin anion. These ions are effectively solvated by water molecules, leading to high solubility. This is the primary reason for its suitability in aqueous formulations for injection.[10][12]
-
Solubility in Alcohols: Its solubility in alcohols like methanol and ethanol is lower than in water. While these are polar, protic solvents capable of hydrogen bonding, their lower dielectric constant compared to water makes them less efficient at solvating the dissociated ions.
-
Insolubility in Non-polar Solvents: In non-polar or weakly polar aprotic solvents like chloroform and methylene chloride, the energy required to break the ionic bonds of the penicillin G potassium crystal lattice is not compensated by the weak solute-solvent interactions. Therefore, it is effectively insoluble in these solvents.
Key Factors Influencing Solubility and Solution Stability
The practical solubility and utility of penicillin G potassium are critically influenced by environmental factors. Ignoring these can lead to experimental artifacts, loss of potency, and formulation failure.
-
pH: Penicillin G is a weak acid, and its stability is highly pH-dependent. The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions.[3] The optimal pH for stability in aqueous solutions is between 6.0 and 7.5.[4][13] Outside this range, degradation accelerates, leading to a loss of antibacterial activity. This is a critical consideration for formulation buffers and cell culture media.
-
Temperature: While temperature can influence solubility, its more significant impact is on the rate of degradation. Aqueous solutions of penicillin G potassium are unstable at room temperature.[3] For short-term storage (up to one week), solutions should be refrigerated at 2-8°C.[14] For longer-term storage, freezing at -20°C is recommended. Solutions are reported to be stable for up to 3 days at 37°C, which is relevant for cell culture applications.
-
Presence of Other Solutes: The presence of buffers (e.g., sodium citrate) is common in commercial preparations to maintain an optimal pH and enhance stability.[10][15] However, high concentrations of other salts could potentially decrease solubility due to the common ion effect.
Experimental Protocol: Solubility Determination via Shake-Flask Method
This protocol describes a standardized and reliable method for determining the equilibrium solubility of penicillin G potassium in a given solvent system. The principle involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.
Materials and Equipment:
-
Penicillin G Potassium Salt powder (USP grade or equivalent)
-
Solvent of interest (e.g., HPLC-grade water, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system with UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of penicillin G potassium salt to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (0.22 µm) and discard the first portion of the filtrate to saturate the filter membrane. Collect the subsequent clear filtrate into a clean vial.
-
Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis or HPLC). A series of dilutions may be necessary.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., measure absorbance at ~225 nm for HPLC) against a standard curve prepared with known concentrations of penicillin G potassium.[15]
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Practical Application: Preparation of a Sterile Aqueous Stock Solution
In many research settings, particularly in cell culture, a sterile, concentrated stock solution is required. This protocol ensures accuracy and sterility.
Objective: To prepare a 100 mg/mL (1000x) stock solution of Penicillin G Potassium in water.
Materials:
-
Penicillin G Potassium Salt powder
-
Sterile, deionized, and filtered water (e.g., cell culture grade or water for injection)
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and storage vials (e.g., cryovials)
Step-by-Step Protocol:
-
Calculation: Determine the mass of penicillin G potassium needed. For 20 mL of a 100 mg/mL solution, you will need: 20 mL * 100 mg/mL = 2000 mg = 2.0 g
-
Weighing: Aseptically weigh 2.0 g of penicillin G potassium powder and transfer it to the sterile 50 mL conical tube.
-
Dissolution: Add approximately 15 mL of sterile water to the tube. Cap tightly and vortex or invert until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[5]
-
Volume Adjustment: Adjust the final volume to 20 mL with sterile water.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile container (e.g., another 50 mL tube). This step is critical for removing any potential bacterial contamination.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C for long-term use. A working aliquot can be kept at 2-8°C for up to one week.[14]
Trustworthiness Note: Using a fresh, high-purity source of penicillin G potassium is crucial. The pH of the final solution should be verified to be within the 5.5-7.5 range to ensure stability.[5]
Conclusion
A thorough understanding of the solubility and stability of penicillin G potassium salt is indispensable for its effective use in research and development. Its high solubility in aqueous media is a key advantage for parenteral formulations and stock solution preparation. However, this is counterbalanced by its inherent instability, which is highly dependent on pH and temperature. By adhering to the principles and protocols outlined in this guide—from accurate solubility determination to proper stock solution handling—researchers can ensure the integrity, potency, and reproducibility of their experiments, ultimately contributing to reliable and meaningful scientific outcomes.
References
-
Penicillin G Potassium Injection, USP. U.S. Food and Drug Administration. [Link]
-
Penicillin G Potassium Salt - TC187. HiMedia Laboratories. [Link]
-
How I can prepare Penicilin G potassium salt? ResearchGate. [Link]
-
Effect of Penicillin G Potassium Salt on the Physicochemical Properties of SDS Aqueous Solution... ResearchGate. [Link]
-
USP Monographs: Penicillin G Potassium Injection. U.S. Pharmacopeia. [Link]
-
Penicillin G Potassium. ASHP Publications. [Link]
-
USP Monographs: Penicillin G Potassium. uspbpep.com. [Link]
-
SOLUBILITY DATA SERIES. IUPAC. [Link]
-
Penicillin G Potassium for Injection - USP-NF ABSTRACT. U.S. Pharmacopeia. [Link]
-
Penicillin G Potassium | C16H17KN2O4S | CID 23664709. PubChem. [Link]
-
Penicillin G potassium salt, Ph. Eur. DC Fine Chemicals. [Link]
-
Penicillin. Wikipedia. [Link]
- Process for the preparation of a potassium salt of penicillin g.
-
113-98-4(Penicillin G potassium). Kuujia.com. [Link]
-
Penicillin G potassium salt, 100 g. Carl ROTH. [Link]
Sources
- 1. rpicorp.com [rpicorp.com]
- 2. Penicillin G potassium salt CAS#: 113-98-4 [m.chemicalbook.com]
- 3. Penicillin G potassium salt | 113-98-4 [chemicalbook.com]
- 4. uspbpep.com [uspbpep.com]
- 5. himedialabs.com [himedialabs.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Penicillin G potassium salt 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. 113-98-4 CAS MSDS (Penicillin G potassium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. 113-98-4(Penicillin G potassium) | Kuujia.com [kuujia.com]
- 13. publications.ashp.org [publications.ashp.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pharmacopeia.cn [pharmacopeia.cn]
